3-Bromo-6-chloro-5-(2-(trifluoromethoxy)phenyl)pyrazin-2-amine
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Overview
Description
3-Bromo-6-chloro-5-(2-(trifluoromethoxy)phenyl)pyrazin-2-amine is a complex organic compound that features a pyrazine ring substituted with bromine, chlorine, and a trifluoromethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-6-chloro-5-(2-(trifluoromethoxy)phenyl)pyrazin-2-amine typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often require the use of palladium catalysts and specific ligands to facilitate the coupling process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale halogenation and coupling reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-6-chloro-5-(2-(trifluoromethoxy)phenyl)pyrazin-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: The trifluoromethoxyphenyl group can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide.
Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, and bases like potassium carbonate are frequently used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while coupling reactions can produce complex biaryl compounds.
Scientific Research Applications
3-Bromo-6-chloro-5-(2-(trifluoromethoxy)phenyl)pyrazin-2-amine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique electronic properties make it suitable for use in the development of advanced materials, such as organic semiconductors.
Biological Studies: Researchers use this compound to study its interactions with biological molecules and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 3-Bromo-6-chloro-5-(2-(trifluoromethoxy)phenyl)pyrazin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group can enhance the compound’s binding affinity and selectivity by interacting with hydrophobic pockets in the target protein. This interaction can modulate the activity of the target, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-5-chloro-6-(2-(trifluoromethoxy)phenyl)pyrazine
- 3-Bromo-6-chloro-5-(2-(trifluoromethyl)phenyl)pyrazin-2-amine
Uniqueness
3-Bromo-6-chloro-5-(2-(trifluoromethoxy)phenyl)pyrazin-2-amine is unique due to the presence of both bromine and chlorine atoms on the pyrazine ring, along with the trifluoromethoxyphenyl group. This combination of substituents imparts distinct electronic and steric properties, making the compound valuable for specific applications in medicinal chemistry and materials science .
Properties
IUPAC Name |
3-bromo-6-chloro-5-[2-(trifluoromethoxy)phenyl]pyrazin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6BrClF3N3O/c12-8-10(17)19-9(13)7(18-8)5-3-1-2-4-6(5)20-11(14,15)16/h1-4H,(H2,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXZZPXRWEHAVQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C(N=C(C(=N2)Br)N)Cl)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6BrClF3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.54 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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